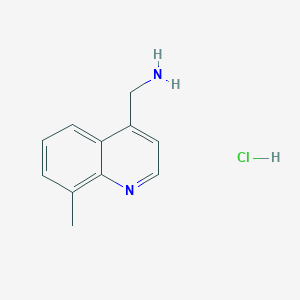(8-Methylquinolin-4-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC15971158
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13ClN2 |
|---|---|
| Molecular Weight | 208.69 g/mol |
| IUPAC Name | (8-methylquinolin-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2.ClH/c1-8-3-2-4-10-9(7-12)5-6-13-11(8)10;/h2-6H,7,12H2,1H3;1H |
| Standard InChI Key | FKKVWARNIHQLNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC=N2)CN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
(8-Methylquinolin-4-yl)methanamine hydrochloride belongs to the quinoline family, featuring a bicyclic aromatic system with a nitrogen atom at position 1 and a methyl group at position 8. The methanamine (–CH2NH2) substituent at position 4 is protonated as a hydrochloride salt, enhancing stability and solubility. Its molecular formula is C11H13ClN2, with a molecular weight of 216.69 g/mol .
Table 1: Key Identifiers of (8-Methylquinolin-4-yl)methanamine Hydrochloride
| Property | Value |
|---|---|
| CAS Registry Number | 1001906-67-7 |
| Molecular Formula | C11H13ClN2 |
| Molecular Weight | 216.69 g/mol |
| Salt Form | Hydrochloride |
| Purity | Discontinued commercial product |
Structural Analysis
The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic and steric properties. The methyl group at position 8 introduces steric hindrance, potentially affecting binding interactions in biological systems. The methanamine group at position 4 provides a site for hydrogen bonding and salt formation, critical for solubility .
Synthesis and Production
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Irritation | Wear nitrile gloves; wash exposed skin immediately |
| Eye Damage | Use safety goggles; rinse eyes for 15 minutes if exposed |
| Respiratory Toxicity | Use fume hoods; avoid inhalation of dust |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume